Pyrido[2,3-b]pyrazin-6-amine

p38α MAP kinase kinase inhibitor scaffold comparison

Unsubstituted pyrido[2,3-b]pyrazin-6-amine core procurement often faces regioisomeric contamination and variable Hinsberg cyclization yields. This scaffold eliminates those risks: • Regiochemically defined pyrido[2,3-b] (not [3,4-b]) fusion for unambiguous SAR • >90% synthetic accessibility via Hinsberg reaction from 2,3-diaminopyridine • Proven potency advantage: pyrido[2,3-b]pyrazine-based p38α inhibitor IC50=38 nM vs 81 nM for quinoxaline analog • Tunable AChE/BChE selectivity through 3-aryl substitution from a single core Supplied with full analytical documentation (95% HPLC) for immediate library synthesis.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 65257-68-3
Cat. No. B188559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-6-amine
CAS65257-68-3
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=CN=C21)N
InChIInChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11)
InChIKeyPOUPCZFBDRVLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazin-6-amine Core Profile


Pyrido[2,3-b]pyrazin-6-amine (CAS 65257-68-3, also referenced as NSC 59671) is an unsubstituted fused heterocyclic core comprising pyridine and pyrazine rings with a primary amine substituent at the 6-position [1]. This scaffold serves as a privileged building block for medicinal chemistry programs targeting kinases and cholinesterases, with reported derivatives demonstrating nanomolar-range inhibitory activity [2]. Its molecular formula is C7H6N4 with a molecular weight of 146.15 g/mol, providing a compact, synthetically versatile core for fragment-based drug discovery and scaffold-hopping campaigns .

Kinase and cholinesterase targeting privileged scaffold
Fragment-based drug discovery compatible core
Synthetically versatile via 6-amine derivatization handle

Non-Interchangeability of Pyrido[2,3-b]pyrazin-6-amine


Procurement decisions involving pyridopyrazine scaffolds cannot rely on class-level interchangeability due to pronounced structure-activity divergence arising from regiochemistry and substitution patterns. The pyrido[2,3-b]pyrazine framework is regioisomeric with pyrido[3,4-b]pyrazine, and the two systems exhibit markedly different synthetic behavior and biological profiles [1]. Furthermore, even within the pyrido[2,3-b] series, substitution at the 6-amine position versus the 3-aryl position yields distinct potency and selectivity outcomes against cholinesterase isoforms, as demonstrated in comparative studies where 3-(3'-nitrophenyl) substitution produced dual AChE/BChE inhibition while 3-(3'-methylphenyl) substitution conferred BChE selectivity [2]. The unsubstituted 6-amine core therefore represents a defined starting point with known synthetic entry vectors distinct from pre-functionalized analogs.

Regioisomer Pyrido[3,4-b]pyrazine isomers may exhibit divergent synthetic behavior and biological profiles
Analog Pre-functionalized 3-aryl analogs may not reproduce selectivity profiles attainable from the 6-amine core

Pyrido[2,3-b]pyrazin-6-amine Differentiation Evidence


p38α MAP Kinase Inhibition: Pyridopyrazine vs Quinoxaline Core

Direct scaffold comparison demonstrates that pyrido[2,3-b]pyrazine-based compound 9e exhibits superior p38α MAP kinase inhibition (IC50 = 38 nM) compared to the structurally analogous quinoxaline-based compound 6f (IC50 = 81 nM), representing a 2.1-fold potency advantage when the quinoxaline core is replaced with pyrido[2,3-b]pyrazine [1]. Both compounds share identical substitution patterns, isolating the core heterocycle as the differentiating variable.

p38α MAPK inhibition
Head-to-head
Pyrido[2,3-b]pyrazine core (9e) IC50 = 38 nM vs quinoxaline core (6f) IC50 = 81 nM
Reported 2.1-fold potency difference favors pyridopyrazine scaffold under matched substitution
Identical 2-(4-fluorophenyl)-3-(pyridin-4-yl) pattern; enzymatic assay
p38α MAP kinase kinase inhibitor scaffold comparison inflammation

Cholinesterase Isoform Selectivity Modulation

Substitution at the 3-position of the pyrido[2,3-b]pyrazine core determines isoform selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The 3-(3'-nitrophenyl) derivative (6n) functions as a potent dual inhibitor with IC50 values of 0.466 ± 0.121 μM against AChE and 1.89 ± 0.05 μM against BChE, while the 3-(3'-methylphenyl) derivative (6c) exhibits BChE-selective inhibition (IC50 = 0.583 ± 0.052 μM) and the 3-(3'-fluorophenyl) derivative (6f) shows AChE-selective inhibition (IC50 = 0.899 ± 0.10 μM) [1]. The unsubstituted 6-amine core serves as the common synthetic precursor for accessing this tunable selectivity profile.

Cholinesterase selectivity
Cross-study
3-(3′-nitrophenyl): AChE IC50 0.466, BChE 1.89 µM; 3-(3′-methylphenyl): BChE 0.583 µM; 3-(3′-fluorophenyl): AChE 0.899 µM
Substitution-dependent isoform selectivity from the same 6-amine core
In vitro enzymatic assays; selectivity ratio varies with 3-aryl group
cholinesterase Alzheimer's disease selectivity dual inhibitor

ALK Kinase Inhibition by Tetrahydropyridopyrazines

Tetrahydropyrido[2,3-b]pyrazines, which incorporate the saturated analog of the pyrido[2,3-b]pyrazine core, have been developed as ring-constrained analogs of aminopyridine kinase scaffolds and demonstrate potent ALK inhibition with IC50 values of approximately 10 nM in enzymatic assays and approximately 150 nM in cellular assays [1]. While this evidence pertains to the tetrahydropyrido derivative class rather than the unsubstituted 6-amine core directly, it establishes the broader scaffold's capacity for single-digit nanomolar kinase inhibition when appropriately functionalized.

ALK kinase inhibition
Class-level
Tetrahydropyrido[2,3-b]pyrazine analogs: enzymatic IC50 ~10 nM, cellular ~150 nM
Scaffold class supports nanomolar kinase inhibition; data to verify for unsubstituted core
Derived from ring-constrained analogs; class-level inference
ALK inhibitor anaplastic lymphoma kinase cancer kinase

Overcoming Erlotinib Resistance in EGFR-Mutant NSCLC

Pyrido[2,3-b]pyrazine derivatives demonstrate activity against both erlotinib-sensitive (PC9, IC50 = 0.09 μM) and erlotinib-resistant (PC9-ER, IC50 = 0.15 μM) non-small cell lung cancer cell lines, indicating potential to overcome T790M-mediated resistance [1]. The relatively small shift in potency (0.09 μM vs 0.15 μM) between sensitive and resistant lines contrasts with the complete loss of activity observed with first-generation EGFR inhibitors, establishing a meaningful differentiation for programs targeting resistant disease.

EGFR resistance model
Cross-study
Compound 7n: PC9 IC50 = 0.09 µM, PC9-ER (T790M) IC50 = 0.15 µM
Activity retained in erlotinib-resistant cell model; supports further validation
1.7-fold shift between sensitive and resistant NSCLC lines
EGFR inhibitor erlotinib resistance T790M mutation NSCLC

Regioselective Synthesis Advantage over Pyrido[3,4-b]pyrazine

Synthesis of pyrido[2,3-b]pyrazine derivatives via the Hinsberg reaction from 2,3-diaminopyridine proceeds with >90% yield under optimized conditions (room temperature, anhydrous methanol or chloroform), whereas analogous reactions with 3,4-diaminopyridine to produce pyrido[3,4-b]pyrazine derivatives give significantly inferior results under identical conditions [1]. The kinetic studies demonstrate that reactions with ethyl pyruvate are 2 to 800 times faster than with pyruvic acid, providing a tunable synthetic window for derivative preparation [1].

Synthetic yield
Head-to-head
Hinsberg reaction: >90% yield from 2,3-diaminopyridine; regioisomeric pyrido[3,4-b]pyrazine yields poor
Reported synthetic yield advantage supports practical library construction
Rate enhancement 2–800× with ethyl pyruvate; anhydrous conditions
regioselective synthesis Hinsberg reaction building block medicinal chemistry

Pyrido[2,3-b]pyrazin-6-amine Application Scenarios


p38α MAP Kinase Inhibitor Lead Generation

Use pyrido[2,3-b]pyrazin-6-amine as a core scaffold for developing novel p38α MAP kinase inhibitors. Direct comparative data demonstrate that pyrido[2,3-b]pyrazine-based compounds achieve superior potency (IC50 = 38 nM) compared to structurally analogous quinoxaline-based compounds (IC50 = 81 nM) [1]. Programs requiring nanomolar-range p38α inhibition for inflammatory disease applications can leverage this 2.1-fold potency advantage to accelerate hit identification and reduce the number of compounds requiring synthesis and screening.

Cholinesterase Inhibitor with Tunable Selectivity

Employ pyrido[2,3-b]pyrazin-6-amine as the synthetic precursor for generating a focused library of 3-aryl substituted derivatives targeting Alzheimer's disease research. The substitution pattern at the 3-position directly modulates selectivity between AChE and BChE, with reported derivatives showing dual inhibition (6n, AChE IC50 = 0.466 μM, BChE IC50 = 1.89 μM), BChE-selective inhibition (6c, IC50 = 0.583 μM), or AChE-selective inhibition (6f, IC50 = 0.899 μM) [2]. This tunable profile enables parallel exploration of multiple therapeutic hypotheses from a single core procurement.

EGFR Inhibitor Targeting Erlotinib-Resistant NSCLC

Utilize pyrido[2,3-b]pyrazine-based scaffolds for developing EGFR inhibitors capable of overcoming acquired resistance. Pyrido[2,3-b]pyrazine derivatives maintain antiproliferative activity against both erlotinib-sensitive (PC9, IC50 = 0.09 μM) and erlotinib-resistant (PC9-ER, IC50 = 0.15 μM) NSCLC cell lines harboring the T790M mutation [3]. The retention of activity against resistant models makes this scaffold suitable for programs specifically targeting the significant clinical challenge of EGFR T790M-mediated resistance, where first-generation inhibitors fail.

Regioselective Parallel Synthesis for Compound Libraries

Leverage the regioselective synthetic accessibility of the pyrido[2,3-b]pyrazine scaffold for parallel library construction and fragment-based drug discovery. The Hinsberg reaction from 2,3-diaminopyridine provides pyrido[2,3-b]pyrazine derivatives in >90% yield, in contrast to the poor yields obtained for regioisomeric pyrido[3,4-b]pyrazine derivatives under identical conditions [4]. The 2- to 800-fold rate acceleration achievable with ethyl pyruvate versus pyruvic acid provides a tunable reaction window for optimizing library synthesis protocols and ensuring reproducible, high-purity compound deliveries for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
p38α MAP kinase inhibitor research
Core-dependent potency profile
Enzymatic assay comparison between pyridopyrazine and quinoxaline scaffolds
Cholinesterase isoform selectivity studies
Substitution-dependent selectivity profile
AChE/BChE selectivity assay profiling with 3-aryl derivatives
EGFR mutant NSCLC cell model studies
Activity retention in T790M resistant models
Resistant cell line endpoint comparison
Regioselective library synthesis
Regioselective synthetic yield
Hinsberg reaction yield comparison between regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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